molecular formula C4H7NaO3 B150766 Sodium (S)-3-hydroxybutanoate

Sodium (S)-3-hydroxybutanoate

Cat. No.: B150766
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-DFWYDOINSA-M
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Description

Casopitant mesylate: is a neurokinin 1 receptor antagonist that has been investigated for its potential to prevent chemotherapy-induced nausea and vomiting. It was initially developed by GlaxoSmithKline and has shown promise in clinical trials for its efficacy in reducing nausea and vomiting in patients undergoing highly emetogenic chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of casopitant mesylate involves multiple steps, including the formation of the piperidine ring and the introduction of various functional groups. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the trifluoromethyl groups.
  • Coupling of the piperidine derivative with the appropriate phenyl groups.
  • Formation of the mesylate salt.

Industrial Production Methods: : Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Casopitant mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

Casopitant mesylate exerts its effects by antagonizing the neurokinin 1 receptor, which is involved in the emetic response. By blocking this receptor, casopitant mesylate prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This mechanism makes it effective in reducing chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.

    Fosaprepitant: A prodrug of aprepitant with similar applications.

    Rolapitant: A long-acting neurokinin 1 receptor antagonist.

Uniqueness: : Casopitant mesylate is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and duration of action compared to other neurokinin 1 receptor antagonists .

Properties

IUPAC Name

sodium;(3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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